8-(Piperazin-1-yl)-1H-purin-6(9H)-one
Overview
Description
8-(Piperazin-1-yl)-1H-purin-6(9H)-one is a heterocyclic compound that features a purine core structure with a piperazine moiety attached at the 8-position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Piperazin-1-yl)-1H-purin-6(9H)-one typically involves the reaction of a purine derivative with piperazine. One common method involves the nucleophilic substitution reaction where the purine derivative is treated with piperazine under reflux conditions in a suitable solvent such as ethanol or dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-(Piperazin-1-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine core, where substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
8-(Piperazin-1-yl)-1H-purin-6(9H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 8-(Piperazin-1-yl)-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by the compound’s ability to fit into the enzyme’s binding pocket, forming stable complexes.
Comparison with Similar Compounds
Similar Compounds
8-(Piperazin-1-yl)imidazo[1,2-a]pyrazine: This compound also features a piperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
8-(Piperazin-1-yl)pyrimidine: Another similar compound with potential neuroprotective and anti-inflammatory properties.
Uniqueness
8-(Piperazin-1-yl)-1H-purin-6(9H)-one is unique due to its purine core structure, which imparts distinct biological activities compared to other heterocyclic compounds. Its ability to interact with specific enzymes and receptors makes it a valuable compound in medicinal chemistry research.
Biological Activity
8-(Piperazin-1-yl)-1H-purin-6(9H)-one is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer and metabolic disorders. This article synthesizes recent research findings regarding the compound's biological activity, including its synthesis, mechanisms of action, and pharmacological properties.
Synthesis and Structure
The compound is synthesized through various methods that typically involve the functionalization of the purine ring with a piperazine moiety. This structural modification is crucial for enhancing its biological activity. The synthesis often includes multiple steps to ensure the desired purity and yield, with careful consideration of reaction conditions to optimize the formation of the piperazine-substituted purine scaffold.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, a study evaluated several purine derivatives, including this compound, against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells using the Sulforhodamine B (SRB) assay. Notably, compounds derived from this scaffold exhibited cytotoxicity that surpassed that of established chemotherapeutics like 5-Fluorouracil and Fludarabine .
Table 1: Cytotoxic Activity of Purine Derivatives
Compound | Cell Line | IC50 (µM) | Comparison to Controls |
---|---|---|---|
This compound | Huh7 | 2.5 | Lower than 5-FU |
This compound | HCT116 | 3.0 | Similar to Fludarabine |
This compound | MCF7 | 2.8 | Lower than Cladribine |
These findings suggest that the compound may serve as a promising lead for further development in anticancer therapies.
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit AKT signaling in prostate cancer cells, leading to increased apoptosis . This indicates a potential role in targeting metabolic pathways that are often dysregulated in cancer.
Selectivity and ADME Properties
The pharmacokinetic profile of this compound has been characterized in several studies. It demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as an oral therapeutic agent. The compound has shown high selectivity for certain receptors, such as the human cannabinoid receptor CB1, making it a candidate for treating metabolic disorders alongside its anticancer properties .
Table 2: Pharmacological Properties
Property | Value |
---|---|
Solubility | High |
Oral Bioavailability | Moderate |
CNS Penetration | Low |
hCB1 Affinity | Ki = 4 nM |
Case Studies
A notable case study involved testing this compound in animal models for its efficacy in reducing tumor size in xenograft models of liver cancer. The results indicated significant tumor regression compared to control groups treated with standard chemotherapy . This reinforces the potential clinical relevance of this compound in oncology.
Properties
IUPAC Name |
8-piperazin-1-yl-1,7-dihydropurin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c16-8-6-7(11-5-12-8)14-9(13-6)15-3-1-10-2-4-15/h5,10H,1-4H2,(H2,11,12,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZOGLVXNSEVBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(N2)C(=O)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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